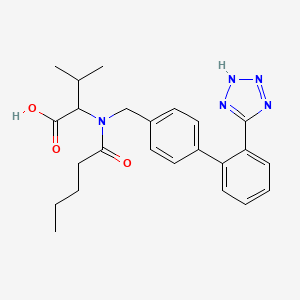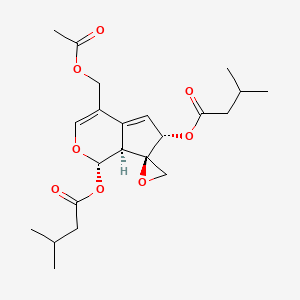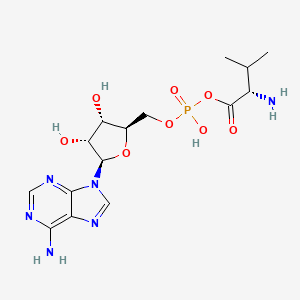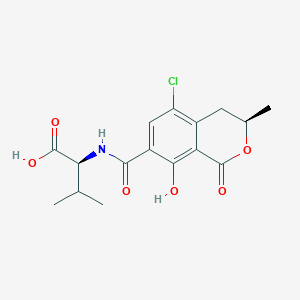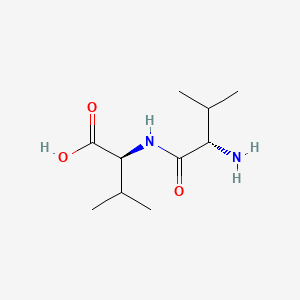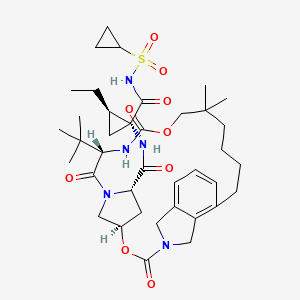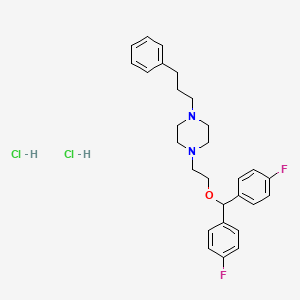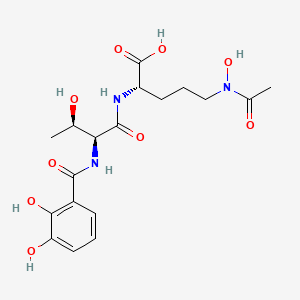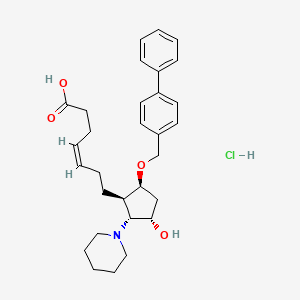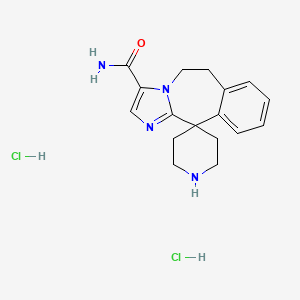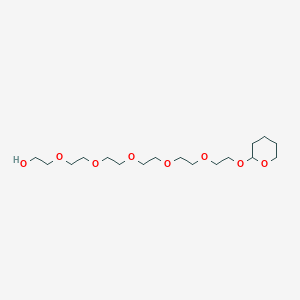
Thp-peg7
説明
THP-PEG7 is a biochemical used for proteomics research . It has a molecular formula of C17H34O8 and a molecular weight of 366.45 . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Molecular Structure Analysis
The molecular structure of THP-PEG7 consists of a tetrahydropyran ring (THP) and a polyethylene glycol chain (PEG7). The molecular formula is C17H34O8 .Chemical Reactions Analysis
THP-PEG7 is used as a linker in the synthesis of PROTACs . The Thermo Scientific MS(PEG)n series consists of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds .Physical And Chemical Properties Analysis
THP-PEG7 is a liquid at room temperature . It has a molecular weight of 366.45 and a molecular formula of C17H34O8 .科学的研究の応用
Cell-Adhesive and Proteolytically Degradable Hydrogel Matrixes
Rizzi and Hubbell (2005) developed recombinant protein-co-PEG networks as cell-adhesive and proteolytically degradable hydrogel matrixes. These hydrogels are designed to mimic the natural extracellular matrix, supporting tissue repair through key features such as a cell-binding site and substrates for proteases involved in wound healing and tissue regeneration. The creation of these hydrogels involves cross-linking functionalized PEG with genetically engineered protein polymers, offering a tailored approach for specific medical applications (Rizzi & Hubbell, 2005).
Cancer Stem Cells and Metastasis Treatment
Hu et al. (2015) explored the use of glucose-coated gold nanoparticles (Glu-GNPs), covalently bound with thio-PEG and thio-glucose, for targeted treatment of cancer metastasis and cancer stem cells. Utilizing the glucose consumption of cancer cells, Glu-GNPs demonstrated enhanced irradiation sensitizers, specifically targeting THP-1 cancer stem cells, indicating a potential strategy for oncologists to target both cancer cells and stem cells (Hu et al., 2015).
PEGylation for Drug and Gene Delivery
Suk et al. (2016) discussed the significance of PEGylation, the process of coating nanoparticles with PEG, in improving the efficiency of drug and gene delivery. PEGylation enhances systemic circulation time, decreases immunogenicity, and allows for the overcoming of various biological barriers, making it a critical technique in the development of nanoparticle-based therapies (Suk et al., 2016).
Transdermal Drug Delivery
Xing et al. (2009) investigated the transdermal drug delivery properties of D,L-tetrahydropalmatine (THP)-loaded nanoparticles, highlighting the potential of PEG-based materials in enhancing drug penetration through the skin. This study underscores the utility of PEG and its derivatives in developing nanotechnologies for transdermal drug delivery systems (Xing et al., 2009).
Nanoparticle Stability and Bioconjugation
Gao et al. (2012) focused on improving the colloidal stability of gold nanoparticles (GNPs) for bioapplications, using thiol compounds including PEG-SH for modification. This approach effectively enhances the stability of GNPs in biological environments, facilitating their use in cancer cell imaging and other biomedical applications (Gao et al., 2012).
Safety And Hazards
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O8/c18-4-6-19-7-8-20-9-10-21-11-12-22-13-14-23-15-16-25-17-3-1-2-5-24-17/h17-18H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJWCLPYMPRGRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thp-peg7 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)
![3'-Carbamoyl-[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B1682809.png)
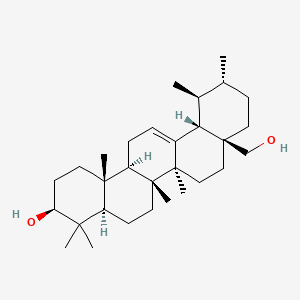
![2-[(2-Amino-3-methylbutanoyl)amino]-3-hydroxy-4-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)butanoic acid](/img/structure/B1682813.png)
